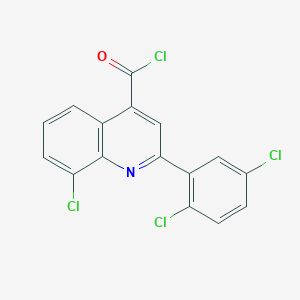

8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride

描述

8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride: is a chemical compound with the molecular formula C16H7Cl4NO and a molecular weight of 371.05 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride typically involves the chlorination of quinoline derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation but on a larger scale. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the compound .

化学反应分析

Types of Reactions:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols can react with the carbonyl chloride group under mild conditions to form amides or esters.

Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the quinoline ring.

Major Products:

Amides and Esters: Formed from nucleophilic substitution reactions.

Oxidized Quinoline Derivatives: Resulting from oxidation reactions.

科学研究应用

Synthetic Chemistry

8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride serves as a building block in the synthesis of more complex molecules. Its carbonyl chloride group makes it particularly useful for forming amides and esters through nucleophilic substitution reactions with amines or alcohols .

Medicinal Chemistry

The compound has shown potential in medicinal applications, particularly in anticancer research. Studies indicate that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, cytotoxicity assays demonstrated significant effects against HeLa (cervical) and A549 (lung) carcinoma cells at concentrations as low as 1 µM .

Case Study: Anticancer Activity

A study evaluated the effects of this compound on cancer cells using the MTT assay. Results indicated that the compound induced oxidative stress and disrupted mitochondrial function, leading to increased apoptosis rates in treated cells .

Research has highlighted the biological activity of this compound beyond anticancer effects. It has been noted for its potential antimicrobial properties and ability to act as a molecular probe for studying protein interactions due to its reactive carbonyl group .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and agrochemicals. Its role as a precursor in synthesizing other functionalized quinoline derivatives makes it valuable in developing new materials for various applications including sensors and light-emitting devices .

作用机制

The mechanism of action of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in labeling and modifying proteins for research purposes .

相似化合物的比较

- 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride

- 8-Chloro-2-(3,5-dichlorophenyl)quinoline-4-carbonyl chloride

Uniqueness:

- The specific positioning of the chlorine atoms on the phenyl ring in 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride imparts unique chemical properties and reactivity compared to its analogs .

- Its distinct reactivity profile makes it particularly useful in certain types of chemical reactions and research applications .

生物活性

8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, cytotoxicity, and structure-activity relationships (SARs).

- Chemical Formula : C₁₆H₇Cl₄NO

- CAS Number : 1160256-64-3

- Molecular Weight : 396.99 g/mol

- Hazard Classification : Irritant

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of quinoline derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Cytotoxicity Assays : The compound was evaluated against human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. Results showed that at concentrations of 1, 5, and 25 μM, the compound exhibited significant cytotoxic effects compared to control groups .

- Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death .

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. Preliminary findings suggest that this compound displays activity against various bacterial strains.

- Inhibition Studies : In vitro studies have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific minimum inhibitory concentrations (MICs) were not detailed in the available literature .

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is heavily influenced by their structural components. The presence of electron-withdrawing groups like chlorine at specific positions on the phenyl ring enhances biological potency.

| Compound | Substituent Positions | Biological Activity |

|---|---|---|

| A | 2-Cl, 5-Cl | High cytotoxicity |

| B | 4-Cl | Moderate activity |

| C | No Cl | Low activity |

The introduction of halogen substituents has been shown to increase lipophilicity and improve binding affinity to biological targets .

Study 1: Cytotoxic Effects on Cancer Cells

A study published in ACS Omega examined various quinoline derivatives' effects on cancer cell lines. The results indicated that compounds with multiple halogen substitutions exhibited enhanced cytotoxicity compared to non-substituted analogs .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoline derivatives, including our compound of interest. This research revealed that specific structural modifications could lead to significant improvements in antimicrobial activity against resistant bacterial strains .

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride, and how can purity be optimized?

- Methodological Answer : A plausible route involves multi-step functionalization of the quinoline core. For example, Suzuki-Miyaura cross-coupling (as demonstrated for structurally analogous quinolines) could introduce the 2,5-dichlorophenyl group at the C2 position . Chlorination at the C8 position may require electrophilic substitution under controlled conditions (e.g., using Cl2/FeCl3). The carbonyl chloride group can be introduced via oxidation of a methyl group to a carboxylic acid followed by treatment with SOCl2 or PCl5. Purity optimization includes recrystallization (e.g., ethanol/water mixtures for similar chlorinated quinolines ) and column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How should researchers characterize this compound’s structural and spectral properties?

- Methodological Answer :

- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Compare chemical shifts with related compounds (e.g., 2-(4-chlorophenyl)quinoline derivatives ). Expect deshielding for protons near electron-withdrawing groups (e.g., Cl substituents).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical to confirm molecular ion peaks and isotopic patterns due to multiple chlorine atoms. For example, a study on 2-(4-chlorophenyl)quinoline used HRMS to validate the molecular formula .

- Melting Point (mp) : Determine mp experimentally and compare with structurally similar quinolines (e.g., 4-chloro-2-phenylquinoline: mp 62–64°C ).

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Although direct safety data for this compound are unavailable, analogous chlorinated quinolines require:

- Ventilation : Use fume hoods to avoid inhalation of vapors (similar to precautions for 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid ).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with dry sand or chemical absorbents, as recommended for sulfonated quinoline derivatives .

Advanced Research Questions

Q. How can computational modeling aid in understanding the electronic effects of substituents on this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions, particularly around the quinoline core and carbonyl chloride group. For example:

- Analyze HOMO/LUMO orbitals to predict sites for nucleophilic/electrophilic attacks.

- Compare with experimental data (e.g., NMR chemical shifts ) to validate computational models.

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Parameter Screening : Optimize catalyst loading (e.g., PdCl2(PPh3)2 at 0.04 mmol scale ), solvent polarity, and temperature gradients.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dechlorinated intermediates or dimerization artifacts).

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to isolate rate-limiting steps.

Q. How does the steric and electronic environment of the 2,5-dichlorophenyl group influence regioselectivity in further derivatization?

- Methodological Answer :

- Steric Effects : The ortho-chloro substituent may hinder electrophilic substitution at the C6/C7 positions. Use X-ray crystallography (if crystals are obtainable) or NOE NMR to confirm spatial arrangements.

- Electronic Effects : Electron-withdrawing Cl groups reduce electron density at the quinoline core, favoring nucleophilic aromatic substitution at activated positions. Compare with fluorinated quinoline derivatives (e.g., 4-(4-fluorophenoxy)quinoline ).

属性

IUPAC Name |

8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7Cl4NO/c17-8-4-5-12(18)11(6-8)14-7-10(16(20)22)9-2-1-3-13(19)15(9)21-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDWUQVZEPATLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。